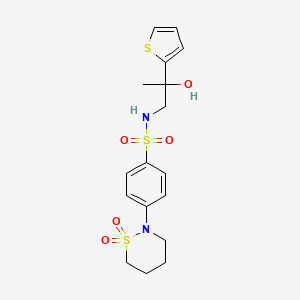

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide core linked to a benzenesulfonamide scaffold and a hydroxy-thiophene-propyl substituent. This compound’s structural complexity arises from its heterocyclic thiazinane-dioxide ring, sulfonamide linkage, and thiophene-containing side chain, which collectively influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S3/c1-17(20,16-5-4-11-25-16)13-18-27(23,24)15-8-6-14(7-9-15)19-10-2-3-12-26(19,21)22/h4-9,11,18,20H,2-3,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYLGDZRQHJDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews its biological activity, focusing on anti-inflammatory and antitumor properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C10H14N2O5S2

- Molecular Weight : 306.35 g/mol

- SMILES Notation : NS(C1=CC=C(N2S(CCC(O)C2)(=O)=O)C=C1)(=O)=O

This compound features a thiazine core and a benzenesulfonamide moiety, which are critical for its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. In vitro studies have demonstrated the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound's IC50 values for NO and PGE2 inhibition are critical metrics for assessing its potency.

| Compound | IC50 (NO Production) | IC50 (PGE2 Production) |

|---|---|---|

| This compound | TBD | TBD |

These results suggest that the compound may exert its anti-inflammatory effects through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | TBD |

| MCF7 | TBD |

| HeLa | TBD |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, yielding insights into their pharmacological potential:

- Study on Inhibitory Activity : A study evaluated various derivatives of thiazine compounds for their inhibitory activity against inflammatory markers. The most potent derivatives exhibited IC50 values in the low micromolar range for both NO and PGE2 production .

- Molecular Dynamics Simulations : Simulations have suggested that the thiazine ring enhances binding affinity to target proteins involved in inflammatory pathways. This structural feature is pivotal for designing more potent analogs .

- Clinical Relevance : The potential therapeutic applications extend to conditions like rheumatoid arthritis and other inflammatory diseases, where modulation of iNOS and COX-2 is beneficial .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1,2-thiazinane-1,1-dioxide moiety and thiophene-hydroxyl substituent. Below is a comparison with structurally related sulfonamides:

Key Observations :

- The thiophene-hydroxyl group in the target compound distinguishes it from aryl- or halogen-substituted thiazinanes (e.g., compound 35) .

- The tetrahydrothioxopyrimidinyl derivative () replaces the thiazinane ring with a pyrimidinone-thione system, which may alter hydrogen-bonding interactions .

Key Observations :

- Thiazinane derivatives (e.g., 35, 40) are synthesized via ring-opening or cyclization reactions, often requiring polar aprotic solvents like DMAc .

- Triazole-thiones (7–9) form via tautomerism-dependent cyclization , with yields influenced by the equilibrium between thiol and thione forms .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy :

- Target Compound : Expected C=S (1243–1258 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches based on analogous sulfonamides .

- Triazole-thiones (7–9) : Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomer dominance; ν(C=S) at 1247–1255 cm⁻¹ .

- Hydrazinecarbothioamides (4–6) : Strong C=O stretches at 1663–1682 cm⁻¹ and NH bands at 3150–3319 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

- Thiazinane-dioxide protons typically resonate at δ 3.5–4.5 ppm (1H-NMR), while thiophene protons appear at δ 6.5–7.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.